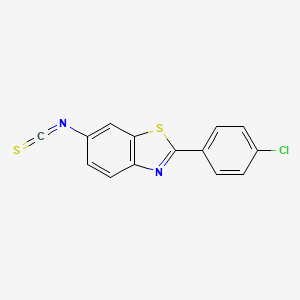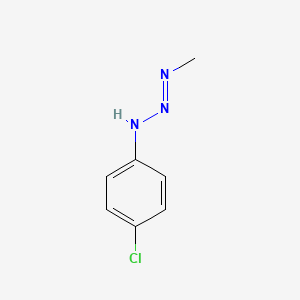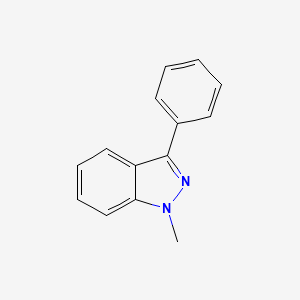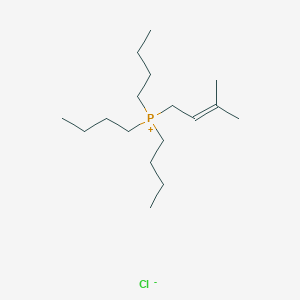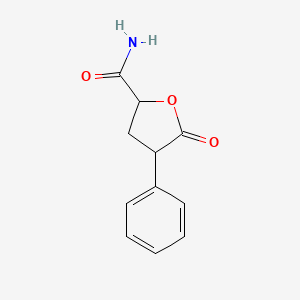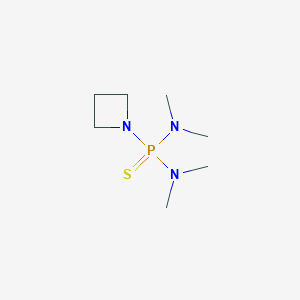
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system attached to a butanediol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-9H-purin-9-yl)-1,4-butanediol typically involves the reaction of a purine derivative with a butanediol compound. One common method involves the use of 6-amino-9H-purine as a starting material, which is then reacted with 1,4-butanediol under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the purine ring .
Aplicaciones Científicas De Investigación
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(6-Amino-9H-purin-9-yl)-1,4-butanediol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparación Con Compuestos Similares
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol can be compared with other similar compounds, such as:
2-(6-Amino-9H-purin-9-yl)ethyl acetate: This compound has a similar purine structure but with an acetate group instead of a butanediol chain.
N-[2-(6-Amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: This compound features a furylmethyl group attached to the purine ring.
2-(6-Amino-9H-purin-9-yl)-N,N-diethylethanaminium: This compound has diethylamino groups attached to the purine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
40424-75-7 |
|---|---|
Fórmula molecular |
C9H13N5O2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)butane-1,4-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)6(3-16)1-2-15/h4-6,15-16H,1-3H2,(H2,10,11,12) |
Clave InChI |
VKKRRDRZIKRXDH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C(CCO)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



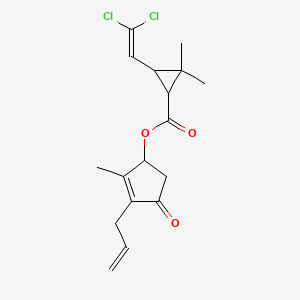
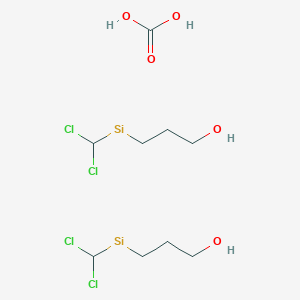
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
